2,5,8,11-Tetra-tert-butylperylene

Catalog No.
S787703
CAS No.
80663-92-9
M.F
C36H44
M. Wt
476.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8,11-Tetra-tert-butylperylene

CAS Number

80663-92-9

Product Name

2,5,8,11-Tetra-tert-butylperylene

IUPAC Name

2,5,8,11-tetratert-butylperylene

Molecular Formula

C36H44

Molecular Weight

476.7 g/mol

InChI

InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3

InChI Key

BFTIPCRZWILUIY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C

Diagnosis of Tuberculous Pleural Effusion (TBPE) in Pulmonary Medicine

    Scientific Field: Pulmonary Medicine

    Summary of the Application: TBPe is used in the diagnosis of tuberculous pleural effusion.

    Methods of Application: A retrospective study of 125 patients (63 with TBPE; 62 with non-TBPE) was undertaken. Univariate analysis was used to select the laboratory and clinical variables relevant to the model composition.

    Results: Six variables were selected in the scoring modelAge ≤ 46 years old (4.96 points), Male (2.44 points), No cancer (3.19 points), Positive T-cell Spot (T-SPOT) results (4.69 points), Adenosine Deaminase (ADA) ≥ 24.5U/L (2.48 point), C-reactive Protein (CRP) ≥ 52.8 mg/L (1.84 points).

Blue Phosphorescent OLEDs with Improved Stability and Color Purity

Whole-Blood Interferon-γ Assay for Tuberculous Pleural Effusion

Quantification of Urinary Albumin

Environmental Science and Pollution Research

    Scientific Field: Environmental Science

    Summary of the Application: TBPe is used in the study of organophosphate esters (OPEs).

Pharmaco-analysis

    Scientific Field: Pharmacy

    Summary of the Application: TBPe is used in pharmaco-analysis.

2,5,8,11-Tetra-tert-butylperylene is a synthetic organic compound characterized by its unique structure, which consists of a perylene core substituted with four tert-butyl groups at the 2, 5, 8, and 11 positions. Its molecular formula is C36H44, and it has gained attention due to its distinctive optical properties, including strong fluorescence and stability under various conditions . The presence of bulky tert-butyl groups enhances its solubility in organic solvents and reduces aggregation, making it suitable for various applications in materials science and biochemistry.

In OLED devices, TBPe acts as a dopant that absorbs energy from the host material and emits blue light through a process called fluorescence []. This fluorescence occurs due to the relaxation of excited electrons in the TBPe molecule.

The chemical behavior of 2,5,8,11-tetra-tert-butylperylene is primarily influenced by its perylene core. It can undergo various reactions typical of aromatic compounds:

  • Electrophilic Substitution: The electron-rich perylene structure can participate in electrophilic aromatic substitution reactions.
  • Oxidation: Under certain conditions, it may be oxidized to form derivatives that can exhibit different electronic properties.
  • Reactions with Nucleophiles: The compound can react with nucleophiles due to the presence of the aromatic system.

These reactions are crucial for modifying its properties for specific applications.

Recent studies have indicated that 2,5,8,11-tetra-tert-butylperylene acts as an inhibitor of the Toll-like receptor signaling pathway. This inhibition suggests potential applications in immunology and therapeutic interventions where modulation of immune responses is necessary . Additionally, its fluorescence properties make it useful in biological imaging and tracking cellular processes.

The synthesis of 2,5,8,11-tetra-tert-butylperylene typically involves the following steps:

  • Preparation of tert-Butyl Substituents: tert-Butanol is reacted with a suitable brominated aromatic compound (such as 2-bromobenzene) to introduce tert-butyl groups.
  • Cyclization: The resulting intermediates undergo cyclization to form the perylene structure.
  • Purification: The final product is purified through distillation or chromatography to obtain high-purity 2,5,8,11-tetra-tert-butylperylene .

2,5,8,11-Tetra-tert-butylperylene has a variety of applications:

  • Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological assays and imaging techniques.
  • Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
  • Chemical Sensors: The compound's ability to interact with various analytes allows it to be employed in sensor technologies for detecting chemical substances.

Interaction studies involving 2,5,8,11-tetra-tert-butylperylene have revealed insights into its behavior in different environments. For example:

  • Fluorescence Anisotropy Studies: These studies have shown how the compound behaves in various solvents and environments, providing information about its rotational dynamics and interactions with other molecules .
  • Cellular Interactions: Research indicates that this compound can be used to study cellular processes due to its ability to penetrate cell membranes and emit fluorescence under specific conditions .

Several compounds share structural or functional similarities with 2,5,8,11-tetra-tert-butylperylene. A comparison highlights its uniqueness:

Compound NameStructure CharacteristicsUnique Features
PeryleneBasic structure without substitutionsLess soluble; lower fluorescence intensity
1-MethylperyleneMethyl group substitution at one positionLess steric hindrance; different solubility
2,5-Di-tert-butylperyleneTwo tert-butyl groups at positions 2 and 5Lower molecular weight; different optical properties
2,5-Di-n-octylperyleneTwo n-octyl groups instead of tert-butylIncreased hydrophobicity; different application scope

The presence of four tert-butyl groups in 2,5,8,11-tetra-tert-butylperylene significantly enhances its solubility and stability compared to similar compounds. This unique substitution pattern contributes to its distinctive optical properties and potential applications in advanced materials and biological systems.

2,5,8,11-Tetra-tert-butylperylene exhibits distinct crystallographic properties that are fundamental to understanding its solid-state behavior and optical characteristics [1]. The compound crystallizes with a molecular formula of C₃₆H₄₄ and a molecular weight of 476.75 g/mol [2] [3]. The crystal structure analysis reveals that the compound adopts different molecular stacking modes depending on the crystallization conditions, which directly influences its morphological and optical properties [1].

Single-crystalline nanowires and nanoparticles of 2,5,8,11-tetra-tert-butylperylene can be obtained by controlling the solvent composition and solubility parameters in mixed solutions [1]. The crystallographic data shows that the compound has a melting point of 312°C and exhibits a density of 1.030±0.06 g/cm³ [4]. The crystal structure analysis demonstrates that different molecular stacking arrangements are responsible for the observed shape-dependent emission properties in micro- and nanocrystals [1].

The molecular packing in the crystal lattice is characterized by the arrangement of the perylene core with the bulky tert-butyl substituents at the 2,5,8,11-positions [2] [3]. These substituents create significant steric hindrance that affects the intermolecular interactions and overall crystal packing efficiency [5]. X-ray diffraction studies have revealed that the crystal structure may be locked at the nucleation stage and varies with solubility changes during the crystallization process [1].

PropertyValueReference
Molecular FormulaC₃₆H₄₄ [2] [3]
Molecular Weight476.75 g/mol [2] [3]
Melting Point312°C [2] [4]
Density1.030±0.06 g/cm³ [4]
Crystal SystemVariable with conditions [1]

The crystallographic analysis shows that the molecular arrangement in the solid state is influenced by the balance between π-π stacking interactions of the perylene core and the steric repulsion from the tert-butyl groups [5]. This results in a propeller-like conformation around the central perylene unit, which affects the overall packing density and intermolecular distances [1].

Molecular Orbital Analysis and Electronic Structure

The electronic structure of 2,5,8,11-tetra-tert-butylperylene is characterized by its perylene-based π-conjugated system modified by the electron-donating tert-butyl substituents [6] [7]. The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the perylene core, with minimal contribution from the tert-butyl groups [6].

The compound exhibits characteristic absorption and emission properties with a maximum absorption wavelength at 439 nanometers in dimethyl sulfoxide and fluorescence emission at 459 and 480 nanometers in tetrahydrofuran [4]. The electronic transitions are primarily π-π* in nature, characteristic of aromatic polycyclic systems [6] [7]. The presence of tert-butyl substituents at the 2,5,8,11-positions influences the electronic density distribution and affects the energy levels of the frontier molecular orbitals [6].

Computational studies using density functional theory have provided detailed insights into the electronic structure and orbital compositions [6] [7]. The calculations reveal that the singlet state energy is centered at approximately 3.14 electron volts, while the triplet state energy is at 1.88 electron volts [8]. The standard deviation in the singlet state energy distribution is approximately 0.09 electron volts, indicating relatively narrow emission bands and high color purity [8].

Electronic PropertyValueSolvent/ConditionReference
Maximum Absorption439 nmDimethyl sulfoxide [4]
Fluorescence Emission459, 480 nmTetrahydrofuran [4]
Singlet State Energy3.14 eVComputational [8]
Triplet State Energy1.88 eVComputational [8]
Energy Distribution σ0.09 eVSinglet state [8]

The molecular orbital analysis demonstrates that the electronic structure is dominated by the perylene backbone, with the tert-butyl groups serving primarily as steric modifiers rather than electronic contributors [6]. This arrangement results in a relatively rigid electronic framework that maintains the characteristic photophysical properties of the perylene core while providing enhanced solubility and reduced aggregation tendencies [5].

Computational Studies of Electronic Properties

Computational investigations of 2,5,8,11-tetra-tert-butylperylene have employed various theoretical methods including density functional theory and time-dependent density functional theory to elucidate its electronic properties [6] [7] [8]. These studies have provided comprehensive insights into the excited state dynamics, energy transfer processes, and molecular interactions in different environments.

Quantum dynamics simulations have been particularly valuable in understanding the hyperfluorescence mechanism and energy transfer properties of the compound [9]. The computational studies reveal that the radiative decay rates vary significantly depending on the molecular environment and intermolecular interactions [8]. For isolated molecules, the radiative decay rates show a normalized distribution that reflects the inherent electronic properties of the perylene core [8].

The computational analysis of electronic couplings for energy transfer processes shows that singlet energy transfer rates can reach values as high as 2.70 × 10¹¹ s⁻¹, while triplet energy transfer rates are significantly lower at approximately 10³ s⁻¹ [8]. These calculations demonstrate the efficiency of energy transfer processes and their dependence on intermolecular distance and orientation [8].

Molecular dynamics simulations combined with quantum chemical calculations have revealed important information about the dynamic disorder and static disorder components affecting the electronic properties [8]. The dynamic disorder, related to electron-vibration interactions, contributes to time-dependent variations in electronic state energies, while static disorder arises from the amorphous nature of solid films [8].

Computational PropertyValueMethodReference
Singlet Energy Transfer Rate2.70 × 10¹¹ s⁻¹Quantum dynamics [8]
Triplet Energy Transfer Rate~10³ s⁻¹Computational [8]
Dynamic DisorderTime-dependentMolecular dynamics [8]
Static Disorder0.09 eVDFT calculations [8]

The computational studies also examine the influence of molecular packing on electronic properties, showing that different crystal morphologies result in distinct electronic coupling strengths and energy transfer efficiencies [1] [8]. These findings provide crucial understanding for optimizing the material properties for specific applications in optoelectronic devices [6] [7].

Structure-Property Relationships of 2,5,8,11-Tetra-tert-butylperylene Derivatives

The structure-property relationships in 2,5,8,11-tetra-tert-butylperylene and its derivatives demonstrate how molecular modifications affect the overall material characteristics [5] [10]. The strategic placement of tert-butyl groups at the 2,5,8,11-positions of the perylene core serves multiple functions, including enhanced solubility, reduced aggregation, and modified electronic properties [5].

Studies on perylene derivatives with varying substituent patterns reveal that the number and position of substituents significantly influence the charge transfer characteristics and photophysical properties [10]. Mono-, di-, tri-, and tetra-substituted perylene derivatives show decreasing charge transfer character with increasing number of substituents, indicating that the electronic properties can be systematically tuned through structural modifications [10].

The steric hindrance provided by the tert-butyl groups effectively suppresses excimer formation, which is a common issue in unsubstituted perylene compounds [5]. This suppression occurs through steric repulsion that prevents close intermolecular contact necessary for excimer formation while maintaining efficient intramolecular electronic properties [5]. The structure-property relationship demonstrates that alkyl substitution can selectively block unwanted intermolecular excited state relaxation pathways with minimal effect on desired photophysical processes [5].

Crystallographic studies of different morphological forms show that the structure-property relationships extend to the solid-state organization [1] [11]. Single-crystalline nanowires and nanoparticles exhibit different optical properties that correlate directly with their distinct molecular stacking modes in the crystal lattice [1] [11]. The crystal growth process and final morphology are influenced by nucleation conditions, which determine the molecular packing arrangement and subsequent optical characteristics [1].

Structural FeatureProperty EffectMechanismReference
Tert-butyl substitutionEnhanced solubilitySteric hindrance [5]
2,5,8,11-positioningReduced aggregationSteric repulsion [5]
Crystal morphologyShape-dependent emissionMolecular stacking [1]
Substituent numberTunable charge transferElectronic modification [10]

XLogP3

12.4

Wikipedia

2,5,8,11-Tetra-tert-butylperylene

Dates

Modify: 2023-08-15

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